molecular formula C12H17NO2 B15201866 Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate

Cat. No.: B15201866
M. Wt: 207.27 g/mol
InChI Key: DMPGBTICXJTKLZ-JTQLQIEISA-N
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Description

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound with significant importance in various fields, including pharmaceuticals and agrochemicals. This compound is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the production of fungicides like metalaxyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate typically involves the use of chiral catalysts or enzymes to achieve high enantioselectivity. One common method is the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipases are often used in this process due to their high chemo-, regio-, and stereoselectivity . The reaction conditions usually involve aqueous media with high substrate concentrations, and the process can be optimized for temperature and pH to achieve the best results .

Industrial Production Methods

Industrial production of this compound often employs large-scale chiral chromatography and catalytic asymmetric reactions. These methods are preferred for their economic and environmental benefits. Enzyme-catalyzed reactions are particularly favored in industrial settings due to their lower environmental impact compared to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in fungicide synthesis, the compound undergoes enzymatic reactions that lead to the formation of active fungicidal agents. These agents inhibit RNA synthesis in fungi, thereby preventing their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of metalaxyl. Its specific stereochemistry is crucial for the biological activity of the final products, making it an essential compound in both research and industrial applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,6-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1

InChI Key

DMPGBTICXJTKLZ-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](CC(=O)OC)N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CC(=O)OC)N

Origin of Product

United States

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